26-Deoxyactein is a natural product found in Actaea elata, Actaea cimicifuga, and Actaea racemosa with data available.
See also: Black Cohosh (part of).
27-Deoxyactein
CAS No.: 264624-38-6
Cat. No.: VC21355262
Molecular Formula: C37H56O10
Molecular Weight: 660.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 264624-38-6 |
---|---|
Molecular Formula | C37H56O10 |
Molecular Weight | 660.8 g/mol |
IUPAC Name | [(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |
Standard InChI | InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 |
Standard InChI Key | GCMGJWLOGKSUGX-RBKCHLQLSA-N |
Isomeric SMILES | C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |
Canonical SMILES | CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Chemical Structure and Properties
The IUPAC name of 27-Deoxyactein is (2S,3R,4S,5R)-2-[(1S,1'S,4'R,5S,5'R,6'R,10'S,12'S,13'S,16'R,21'R)-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-18'-yl]oxyoxane-3,4,5-triol . The compound is also known by several synonyms including NCGC00091906-01 and 23-EPI-26-Deoxyactein .
Physical and Chemical Characteristics
27-Deoxyactein possesses the following physicochemical properties:
The compound exhibits a complex cyclic structure with multiple chiral centers, which contributes to its specific biological activity profile. The chemical structure includes a spiroketal system and multiple hydroxyl groups that likely contribute to its hydrogen bonding capabilities and interaction with biological targets .
Natural Sources and Occurrence
27-Deoxyactein has been primarily identified in Actaea racemosa (also known as Cimicifuga racemosa or black cohosh), a medicinal plant native to North America . Black cohosh has been traditionally used for various women's health issues, particularly for menopausal symptoms .
This compound is one of the major bioactive constituents of black cohosh extracts, which are commonly used in dietary supplements as alternatives to conventional hormone replacement therapy . It belongs to the class of triterpene glycosides that are characteristic of the Actaea genus and contribute to the pharmacological effects of botanical preparations derived from these plants .
Pharmacological Properties
Protective Effects Against Environmental Toxins
Research has demonstrated that 27-Deoxyactein exhibits significant protective effects against 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced toxicity in osteoblastic MC3T3-E1 cells . TCDD is a well-known environmental contaminant that exerts toxicity through various signaling mechanisms .
In vitro studies have shown that pre-treatment with 27-Deoxyactein attenuates TCDD-induced effects by:
-
Decreasing intracellular calcium (Ca2+) concentrations
-
Preventing collapse of the mitochondrial membrane potential (MMP)
-
Reducing reactive oxygen species (ROS) levels
At the molecular level, 27-Deoxyactein significantly inhibits TCDD-induced increases in aryl hydrocarbon receptor (AhR), cytochrome P450 1A1 (CYP1A1), and extracellular signal-regulated kinase (ERK) levels . Additionally, it effectively restores mRNA levels of superoxide dismutase (SOD), ERK1, and nuclear factor kappa B (NF-κB) that are disrupted by TCDD exposure .
Osteoblast Differentiation
27-Deoxyactein has demonstrated the ability to increase expressions of genes associated with osteoblast differentiation, including alkaline phosphatase (ALP), osteocalcin, bone sialoprotein (BSP), and osterix . This suggests potential applications in bone health and conditions affecting bone metabolism .
Protection of Pancreatic β-Cells
Research has also shown that 27-Deoxyactein protects pancreatic β-cells against methylglyoxal-induced oxidative cell damage through the upregulation of mitochondrial biogenesis . Methylglyoxal is a reactive dicarbonyl species that accumulates during hyperglycemia and has been implicated in various diabetic complications . This protective effect suggests potential applications in diabetes-related conditions .
Pharmacokinetics
The pharmacokinetics of 27-Deoxyactein (referred to as 23-epi-26-deoxyactein in the study) have been investigated in a clinical study involving female subjects . Single doses of a 75% ethanol extract of black cohosh containing 1.4, 2.8, or 5.6 mg of the compound were administered to three groups of five women each .
Absorption and Distribution
Following oral administration, 27-Deoxyactein is rapidly absorbed into the bloodstream. The serum concentration increases quickly during the first hour and then more slowly until reaching a maximum between 2.0 and 2.9 hours for all doses tested . The time to reach peak serum concentration (Tmax) was found to be dose-dependent: 1.6 ± 0.6 h, 2.0 ± 0.9 h, and 2.4 ± 1.8 h for doses of 1.4, 2.8, and 5.6 mg, respectively .
Pharmacokinetic Parameters
Table 1 presents the key pharmacokinetic parameters of 27-Deoxyactein at different doses:
Parameter | 5.6 mg dose | 2.8 mg dose | 1.4 mg dose |
---|---|---|---|
AUC0-t (h*ng/mL) | 39.2 ± 20.2 | 15.8 ± 6.9 | 5.7 ± 2.1 |
AUC0-inf (h*ng/mL) | 44.7 ± 20.1 | 16.9 ± 7.5 | 6.1 ± 2.0 |
T1/2 (h) | 3.0 ± 1.0 | 2.7 ± 0.4 | 2.1 ± 0.4 |
Tmax (h) | 2.4 ± 1.8 | 2.0 ± 0.9 | 1.6 ± 0.6 |
Cmax (ng/mL) | 12.4 ± 7.2 | 5.5 ± 3.0 | 2.2 ± 0.4 |
Vd/F (L) | 535 ± 302 | 639 ± 352 | 705 ± 265 |
CL/F (L/h) | 151 ± 80 | 212 ± 139 | 267 ± 113 |
Table 1: Pharmacokinetic parameters of 27-Deoxyactein following oral administration of black cohosh extract (mean ± SD, n=5 per group)
The area under the curve (AUC) and maximum concentration (Cmax) values increased proportionally with the dose, indicating dose-dependent pharmacokinetics within the range tested . The elimination half-life was approximately 2-3 hours across all doses .
Therapeutic Applications and Research Directions
Current research suggests several potential therapeutic applications for 27-Deoxyactein:
-
Protection against environmental toxins: The demonstrated protective effects against TCDD-induced toxicity indicate potential applications in mitigating the impacts of environmental pollutants .
-
Bone health: The ability to increase expressions of genes associated with osteoblast differentiation suggests potential benefits for bone metabolism and osteoporosis .
-
Diabetes-related conditions: Protective effects against methylglyoxal-induced damage in pancreatic β-cells suggest potential applications in preventing or treating diabetic complications .
-
Women's health: As a component of black cohosh extracts used for menopausal symptoms, 27-Deoxyactein may contribute to the efficacy of these botanical preparations .
Further research is needed to elucidate the precise mechanisms of action of 27-Deoxyactein, establish optimal dosing regimens, and evaluate long-term safety and efficacy in various clinical settings.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume